molecular formula C11H16O4 B1248800 7-Deoxyloganetin

7-Deoxyloganetin

Cat. No.: B1248800
M. Wt: 212.24 g/mol
InChI Key: GGFAHFSRIITJIJ-NONSRLQASA-N
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Description

Overview of Monoterpenoid Iridoid Biosynthesis

Iridoids are a large group of monoterpenoids characterized by a cyclopentanopyran skeleton. wikipedia.orgpnas.org Their biosynthesis in plants is a complex process that begins with the universal C5 precursors of all isoprenoids, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These precursors are typically generated via the methylerythritol phosphate (B84403) (MEP) pathway, which occurs in the plastids. nih.gov

The key steps in the formation of the core iridoid structure are as follows:

Formation of Geranyl Diphosphate (GPP): IPP and DMAPP are condensed to form the C10 compound geranyl diphosphate (GPP), the direct precursor to all monoterpenes. nih.gov

Conversion to Geraniol (B1671447): GPP is hydrolyzed by the enzyme geraniol synthase (GES) to produce geraniol. researchgate.net

Oxidation Steps: Geraniol undergoes a two-step oxidation process. First, it is hydroxylated by geraniol 8-hydroxylase (G8H), a cytochrome P450 enzyme, to form 8-hydroxygeraniol. researchgate.net This is then oxidized by 8-hydroxygeraniol oxidoreductase (8HGO) to yield 8-oxogeranial. researchgate.net

Reductive Cyclization: The defining step in iridoid formation is the reductive cyclization of 8-oxogeranial, catalyzed by the enzyme iridoid synthase (ISY). This reaction forms the characteristic bicyclic iridoid skeleton, leading to intermediates like iridodial (B1216469). wikipedia.orgnih.gov

From this core iridoid structure, a series of subsequent enzymatic modifications, including oxidation, reduction, methylation, and glycosylation, generate the vast diversity of iridoid compounds found in nature.

The Role of Iridoids as Precursors to Key Plant Metabolites

Iridoids are far more than just metabolic end-products; they are crucial building blocks for other classes of high-value plant specialized metabolites. nih.gov The most prominent examples are the monoterpenoid indole (B1671886) alkaloids (MIAs), a diverse family of over 3,000 compounds, many with significant pharmacological activities. scispace.com

The secoiridoid glucoside, secologanin (B1681713), is the essential iridoid precursor that condenses with tryptamine (B22526) (derived from the amino acid tryptophan) in a reaction catalyzed by strictosidine (B192452) synthase. nih.govresearchgate.net This reaction forms strictosidine, the universal precursor for all MIAs. nih.gov This class includes the renowned anti-cancer drugs vinblastine (B1199706) and vincristine (B1662923), which are produced by the Madagascar periwinkle (Catharanthus roseus). pnas.org The biosynthetic pathway leading to secologanin proceeds directly through intermediates derived from 7-deoxyloganetin, underscoring its foundational role. researchgate.net Beyond MIAs, iridoids also serve as precursors for certain quinoline (B57606) alkaloids. researchgate.net Furthermore, many iridoids function directly in plant defense, acting as deterrents or toxins against herbivores and microbial pathogens due to their often bitter taste. wikipedia.org

Historical Context of this compound Discovery and Early Research

The discovery of this compound is intrinsically linked to the broader, decades-long effort to unravel the complete biosynthetic pathway of secologanin and the MIAs in medicinal plants, particularly Catharanthus roseus. nih.govuniversiteitleiden.nl Rather than being discovered in isolation, its identity and significance were revealed through meticulous studies aimed at identifying the sequential intermediates leading to secologanin.

The elucidation of this pathway was a complex undertaking, involving feeding experiments with radiolabeled precursors and the progressive identification and characterization of the enzymes responsible for each conversion. universiteitleiden.nl Key advancements in the 2000s and early 2010s, powered by molecular biology and transcriptomics, led to the identification of the genes encoding the pathway's enzymes. nih.govuniversiteitleiden.nl It was within this context of "gene discovery" that this compound and its corresponding acid, 7-deoxyloganetic acid, were confirmed as crucial, yet transient, intermediates. Research published in 2011 and 2013 was pivotal in characterizing the specific glucosyltransferase enzymes that act upon these molecules, solidifying their position within the biosynthetic map. genome.jpnih.gov These studies demonstrated that the pathway was not strictly linear, but contained important branch points, with this compound situated at a critical juncture. nih.gov

Significance of this compound as a Biosynthetic Branch Point

The steps immediately following the formation of 7-deoxyloganetic acid represent a significant metabolic branch point in the biosynthesis of secologanin. Two alternative enzymatic reactions can occur, leading down slightly different paths to the same downstream intermediate, loganic acid. nih.gov

The branch point originates with 7-deoxyloganetic acid, which is formed from the oxidation of an earlier iridoid intermediate. From here, the pathway can proceed via:

Methylation then Glucosylation: 7-deoxyloganetic acid is first methylated to form This compound . This methyl ester is then glucosylated at the 1-O-hydroxyl group by the enzyme This compound glucosyltransferase (an enzyme classified as UGT6 in C. roseus) to produce 7-deoxyloganin. nih.govmicrobialtec.com

Glucosylation then Methylation: Alternatively, 7-deoxyloganetic acid is directly glucosylated by 7-deoxyloganetic acid glucosyltransferase (UGT8 in C. roseus) to form 7-deoxyloganic acid. nih.gov This compound is then hydroxylated and subsequently methylated to reach loganin (B1675030).

The existence of these two distinct glucosyltransferases with high substrate specificity highlights the complexity of the pathway. nih.gov In Catharanthus roseus, biochemical analyses have shown that the glucosylation of 7-deoxyloganetic acid (Pathway 2) is the more catalytically efficient and thus the major route. nih.gov However, in other plants, such as Gardenia jasminoides, the pathway appears to preferentially proceed through the methylation of 7-deoxyloganetic acid to this compound before glucosylation (Pathway 1). researchgate.net This makes this compound a critical compound whose formation and subsequent conversion can vary between plant species, representing a key point of metabolic divergence and regulation in the plant kingdom.

Research Findings

Key Enzymes at the this compound Branch Point

The table below details the enzymes directly involved in the metabolic fork centered around this compound and its precursor, 7-deoxyloganetic acid, particularly as characterized in Catharanthus roseus.

Enzyme NameAbbreviation / Other NamesEC NumberSubstrate(s)Product(s)Function in Pathway
This compound glucosyltransferaseUGT6, UGT85A23EC 2.4.1.324This compound, UDP-glucose7-deoxyloganin, UDPCatalyzes the glucosylation of this compound. Represents one branch of the pathway. nih.govmicrobialtec.com
7-deoxyloganetic acid glucosyltransferaseUGT8EC 2.4.1.3237-deoxyloganetic acid, UDP-glucose7-deoxyloganic acid, UDPCatalyzes the glucosylation of 7-deoxyloganetic acid. Represents the major branch of the pathway in C. roseus. nih.gov

Compound Reference Table

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

methyl (1R,4aS,7S,7aR)-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C11H16O4/c1-6-3-4-7-8(10(12)14-2)5-15-11(13)9(6)7/h5-7,9,11,13H,3-4H2,1-2H3/t6-,7+,9+,11+/m0/s1

InChI Key

GGFAHFSRIITJIJ-NONSRLQASA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O

Canonical SMILES

CC1CCC2C1C(OC=C2C(=O)OC)O

Origin of Product

United States

Enzymatic Biotransformations of 7 Deoxyloganetin

Glucosylation Reactions Catalyzed by UDP-Sugar Glycosyltransferases (UGTs)

The addition of a glucose molecule, a process known as glucosylation, to 7-deoxyloganetin is a pivotal step in iridoid metabolism. This reaction is catalyzed by a family of enzymes called UDP-sugar glycosyltransferases (UGTs).

Characterization of UGT6, UGT7, and UGT8 in Iridoid Metabolism

In the Madagascar periwinkle (Catharanthus roseus), a plant known for producing medicinally important monoterpene indole (B1671886) alkaloids (MIAs), three distinct UGTs—UGT6, UGT7, and UGT8—have been identified and studied for their role in iridoid biosynthesis. nih.govoup.comresearchgate.netnih.gov While all three are involved, they exhibit remarkably different catalytic efficiencies and substrate preferences. oup.comresearchgate.netnih.gov

Biochemical analyses have shown that UGT8 is highly efficient in glucosylating 7-deoxyloganetic acid, a precursor to this compound. nih.govoup.comnih.gov In contrast, UGT6 displays a strong preference for this compound itself. nih.govgenome.jp UGT7, on the other hand, is considered a weak iridoid glucosyltransferase but can act on a broader range of substrates. nih.govoup.com The existence of these distinct UGTs suggests that different, and possibly convergent, evolutionary pathways for iridoid biosynthesis have emerged in plants. nih.gov

Substrate Specificity and Kinetic Parameters of this compound Glucosyltransferases (e.g., UGT85A24)

The substrate specificity of these enzymes is a key determinant of the metabolic pathway's direction. UGT6 and UGT8 from C. roseus show strict specificity for this compound and 7-deoxyloganetic acid, respectively. nih.govoup.com

A well-characterized this compound glucosyltransferase is UGT85A24, isolated from Gardenia jasminoides (Cape jasmine). uniprot.orgresearchgate.netnih.gov This enzyme preferentially glucosylates the 1-O-hydroxyl group of this compound and another iridoid, genipin (B1671432). researchgate.netnih.govresearchgate.net Notably, UGT85A24 shows no activity towards 7-deoxyloganetic acid, indicating that in G. jasminoides, methylation of 7-deoxyloganetic acid to form this compound likely occurs before glucosylation. researchgate.netnih.govresearchgate.net

Kinetic studies provide further insight into the efficiency of these enzymes. For UGT85A24 from G. jasminoides, the Michaelis-Menten constant (Km) for this compound is 0.61 mM, and the catalytic constant (kcat) is 0.13 s⁻¹. uniprot.org In C. roseus, UGT6 (also known as UGT85A23) has a Km of 0.142 mM and a kcat of 0.0355 s⁻¹ for this compound. oup.comuniprot.org The catalytic efficiency (kcat/Km) of UGT6 is significantly higher than that of UGT7, further highlighting its primary role in glucosylating this compound in this plant. oup.com

Kinetic Parameters of this compound Glucosyltransferases
EnzymeOrganismSubstrateKm (mM)kcat (s⁻¹)Reference
UGT85A24Gardenia jasminoidesThis compound0.610.13 uniprot.org
UGT6 (UGT85A23)Catharanthus roseusThis compound0.1420.0355 oup.comuniprot.org
UGT7Catharanthus roseusThis compound1.990.00493 oup.com

Mechanistic Studies of Glucosylation of the 1-O-Hydroxyl Group of this compound

The glucosylation of this compound specifically occurs at the 1-O-hydroxyl group. nih.govresearchgate.netresearchgate.net This reaction involves the transfer of a glucose moiety from a UDP-glucose donor molecule to the hydroxyl group of the this compound acceptor. researchgate.net This stereo- and regiospecificity is crucial for the subsequent steps in the biosynthetic pathway. Modeling studies of UGTs, such as UGT94F2 from Picrorhiza kurrooa, support the preferential glucosylation of the 1-O-hydroxyl group of this compound. plos.orgnih.gov

Enzymatic Preparation of 7-Deoxyloganin from this compound

The specific action of these glucosyltransferases allows for the targeted enzymatic synthesis of 7-deoxyloganin from this compound. By incubating this compound with a purified UGT, such as UGT6 or UGT85A24, in the presence of UDP-glucose, researchers can efficiently produce 7-deoxyloganin. nih.govgenome.jp This method provides a clean and specific alternative to chemical synthesis for obtaining this important iridoid glycoside for further research and potential applications.

Methylation and Hydroxylation Steps within Associated Pathways

The biosynthesis of complex iridoids involves a series of enzymatic modifications beyond glucosylation, including methylation and hydroxylation. In one proposed pathway, 7-deoxyloganetic acid is first methylated to form this compound. nih.govresearchgate.net This step is then followed by the glucosylation of this compound to produce 7-deoxyloganin. Subsequently, a hydroxylation step can convert 7-deoxyloganin to loganin (B1675030). nih.gov An alternative pathway suggests that 7-deoxyloganetic acid is first glucosylated to 7-deoxyloganic acid, which is then hydroxylated and methylated. nih.gov The specific enzymes and the predominant pathway can vary between plant species.

Interconversion with Related Iridoid Aglycones and Glycosides

The enzymatic machinery within plants allows for the interconversion of various iridoid aglycones (the non-sugar part) and their corresponding glycosides. For instance, this compound can be enzymatically prepared from its glycoside, 7-deoxyloganin, through the action of a β-glucosidase, which cleaves the glucose molecule. oup.comscispace.com This reversible process is essential for regulating the pool of different iridoid compounds within the plant, allowing for dynamic responses to developmental and environmental cues. The interconversion between the acid form (7-deoxyloganetic acid) and its methyl ester (this compound) is another key transformation that dictates the subsequent enzymatic modifications. nih.gov

Molecular and Genetic Regulation of 7 Deoxyloganetin Metabolism

Gene Cloning and Functional Characterization of Enzymes Involved in 7-Deoxyloganetin Synthesis and Conversion

The elucidation of the secologanin (B1681713) biosynthetic pathway, in which this compound is a potential intermediate, has been advanced significantly by the cloning and characterization of key enzymes, particularly glucosyltransferases (UGTs). In Catharanthus roseus (Madagascar periwinkle), a pivotal study led to the isolation and functional analysis of three distinct iridoid glucosyltransferases: UGT6, UGT7, and UGT8. researchgate.netnih.gov These enzymes were identified by screening for genes containing the conserved plant secondary product glycosyltransferase (PSPG) box. nih.gov

Biochemical analyses of the recombinant proteins revealed marked differences in their catalytic efficiencies and substrate specificities. researchgate.netnih.gov While multiple enzymes showed some activity, UGT8 was identified as a 7-deoxyloganetic acid glucosyltransferase, demonstrating high catalytic efficiency and strict specificity for its substrate, 7-deoxyloganetic acid. researchgate.netnih.gov This reaction, which produces 7-deoxyloganic acid, is a critical step in the main iridoid pathway in periwinkle. nih.govresearchgate.net An alternative pathway proposes the methylation of 7-deoxyloganetic acid to form this compound, which is then glucosylated. researchgate.net However, the high efficiency of UGT8 in converting 7-deoxyloganetic acid suggests the former pathway is predominant in C. roseus. nih.govresearchgate.net In contrast, a glucosyltransferase from Gardenia jasminoides was found to preferentially glucosylate this compound, indicating that pathway utilization can differ between species. researchgate.net

**Table 1: Functional Characterization of Iridoid Glucosyltransferases (UGTs) from *Catharanthus roseus***

Enzyme Primary Substrate Product Catalytic Efficiency Significance in Pathway Source(s)
UGT8 7-Deoxyloganetic acid 7-Deoxyloganic acid High Considered a key enzyme in the main secologanin biosynthesis pathway. researchgate.netnih.gov
UGT6 This compound 7-Deoxyloganin Low to Moderate Less efficient than UGT8; its biochemical function is more similar to a Gardenia enzyme. nih.govresearchgate.net
UGT7 Multiple iridoids Corresponding glucosides Low Shows broad substrate acceptance but low efficiency, suggesting a minor role. researchgate.netnih.gov

Expression Profiles and Tissue-Specific Localization of this compound Pathway Genes

The biosynthesis of iridoids is characterized by a remarkable spatial separation of different pathway segments across various cell types and tissues. researchgate.netnihonika.co.jp

In Catharanthus roseus, a well-established spatial model indicates that the iridoid biosynthetic pathway is segregated between two distinct cell types in the leaf. nihonika.co.jpnih.gov The initial stages of the pathway, from the synthesis of the precursor geraniol (B1671447) up to the formation of 7-deoxyloganic acid and loganic acid, occur in the internal phloem-associated parenchyma (IPAP) cells. researchgate.netnihonika.co.jpuniversiteitleiden.nl In situ hybridization and other localization studies have confirmed that the genes encoding the enzymes for these early steps, including geraniol synthase (GES) and the critical 7-deoxyloganetic acid glucosyltransferase (UGT8), are preferentially expressed in these IPAP cells. nih.govuniversiteitleiden.nl

Following their synthesis in the IPAP cells, an iridoid intermediate, likely loganic acid, is transported to the leaf epidermis. nih.govnihonika.co.jp The final steps of secologanin biosynthesis, catalyzed by enzymes such as loganic acid methyltransferase (LAMT) and secologanin synthase (SLS), take place in these epidermal cells. nih.govnihonika.co.jp This cellular compartmentation necessitates the transport of intermediates between cell types and highlights the complexity of metabolic regulation. researchgate.netnihonika.co.jp

Integrated transcriptomic and metabolomic studies across various plant species have provided deeper insights into the regulation of this compound metabolism. mdpi.comnih.gov These analyses correlate gene expression levels with the accumulation of specific metabolites, revealing regulatory networks and identifying key candidate genes. mdpi.comnih.gov

In a study on leaf development in the endangered Magnolia kwangsiensis, a 'this compound glucosyltransferase-like' gene was identified as a vital component of secondary metabolite biosynthesis, with its expression changing across different leaf maturation stages. mdpi.comnih.gov Similarly, transcriptomic profiling of different colored rice varieties identified a 'this compound glucosyltransferase' as an important differentially expressed gene, suggesting its role in the metabolic pathways that differentiate these cultivars. semanticscholar.org In quinoa, genes for this compound glucosyltransferase and 7-deoxyloganetic acid glucosyltransferase were identified as late response genes involved in secondary metabolism under stress conditions. nih.gov These studies demonstrate that the expression of glucosyltransferases involved in the this compound pathway is dynamically regulated by developmental stage and environmental stimuli, which in turn affects the accumulation of downstream secondary metabolites. mdpi.comnih.gov

Table 2: Selected Transcriptomic and Metabolomic Findings Related to this compound Pathway Genes

Plant Species Study Focus Key Finding Related to this compound Pathway Implication Source(s)
Magnolia kwangsiensis Leaf Development 'this compound glucosyltransferase-like' gene expression is dynamically regulated during leaf maturation. Pathway activity is linked to developmental processes. mdpi.comnih.gov
***Oryza sativa* (Rice)** Cultivar Comparison A 'this compound glucosyltransferase' was differentially expressed among black, red, and white rice varieties. The gene may contribute to the distinct metabolic profiles of different rice cultivars. semanticscholar.org
Panax quinquefolius Tissue-Specific Metabolism Integrated analysis revealed correlation networks between UGTs and flavonoid metabolites, highlighting tissue-specific regulation. Provides a framework for understanding how gene expression in specific tissues drives metabolite accumulation. mdpi.com
***Dendrobium* species** Vernalization Effects Differentially expressed genes and metabolites were enriched in flavonoid biosynthesis subpathways during vernalization. Links environmental cues to the regulation of secondary metabolite pathways. nih.gov
Chenopodium quinoa Stress Response 'this compound glucosyltransferase' identified as a late response gene to ethylene (B1197577) and salt stress. The pathway is involved in plant responses to abiotic stress. nih.gov

Spatial Models of Iridoid Biosynthesis within Plant Cells (e.g., IPAP cells, leaf epidermis)

Gene Silencing and Overexpression Strategies in Modulating this compound Levels

Modulating the expression of genes through genetic engineering techniques is a powerful strategy for both functional validation and metabolic engineering. sigmaaldrich.comfrontiersin.org Gene silencing, in particular, has been instrumental in confirming the in-planta roles of enzymes in the this compound pathway. conicet.gov.arnih.gov

Virus-Induced Gene Silencing (VIGS) is a reverse genetics tool that leverages a plant's natural antiviral defense mechanism to transiently suppress the expression of a target gene. nih.govlongdom.org This technique has been successfully applied to validate the function of key genes in the secologanin pathway. nih.gov

In a definitive study using C. roseus, VIGS was employed to silence the expression of UGT8, the gene encoding the highly efficient 7-deoxyloganetic acid glucosyltransferase. nih.gov Plants in which UGT8 expression was suppressed showed a significant reduction in the accumulation of secologanin and downstream MIAs. nih.gov This result provided strong in-planta evidence that UGT8 plays an essential and rate-limiting role in the biosynthesis of iridoids in Madagascar periwinkle, confirming the functional data obtained from in vitro enzymatic assays. researchgate.netnih.gov

Impact of Transposable Elements on this compound Glucosyltransferase Gene Conformation and Function

Transposable elements (TEs), also known as "jumping genes," are mobile DNA sequences that constitute a significant fraction of many plant genomes. nih.gov Their movement and insertion into or near genes can have profound impacts on gene structure, expression, and function, thereby driving genomic evolution. dntb.gov.uanih.gov

Regulatory Networks Governing Iridoid Pathway Flux

The biosynthesis of this compound and other iridoids is a complex, multi-step process that is tightly controlled at the molecular and genetic level. The flow of metabolites, or flux, through the iridoid pathway is governed by intricate regulatory networks. These networks involve the coordinated expression of biosynthetic genes, often orchestrated by specific transcription factors and influenced by developmental and environmental signals. Research into these networks is crucial for understanding how plants control the production of these valuable secondary metabolites and for developing strategies for metabolic engineering. researchgate.netnih.gov

The regulation of the iridoid pathway is compartmentalized, both spatially within different cell types and potentially into distinct regulatory units or "regulons". universiteitleiden.nlnih.gov For instance, in Catharanthus roseus, there is evidence suggesting that the initial steps of the pathway, leading to the formation of intermediates like 7-deoxyloganic acid, are controlled by one set of regulatory proteins. In contrast, the subsequent enzymatic conversions leading to secologanin are governed by a separate regulon. universiteitleiden.nl This differential regulation is supported by the distinct expression patterns of the associated genes; genes like geraniol synthase (GES) and iridoid synthase (IS) are expressed in the internal phloem-associated parenchyma (IPAP) cells, while the enzymes for later steps are found in the leaf epidermis. universiteitleiden.nlnih.gov This spatial separation necessitates transport mechanisms for pathway intermediates and implies a sophisticated level of regulatory coordination. nih.gov

Key control points in the pathway often involve enzymes like glucosyltransferases (UGTs), which play a crucial role in modifying iridoid intermediates. The glucosylation of 7-deoxyloganetic acid to 7-deoxyloganic acid is a critical step. scispace.commdpi.com In C. roseus, the enzyme 7-deoxyloganetic acid glucosyltransferase (UGT8) has been identified as a key player, demonstrating high efficiency and specificity for its substrate. nih.govresearchgate.net The downregulation of the gene encoding UGT8 leads to a significant decrease in the accumulation of downstream products, confirming its importance in controlling pathway flux. nih.govscispace.com Similarly, a glucosyltransferase from Gardenia jasminoides (UGT85A24) has been shown to glucosylate the 1-O-hydroxyl group of this compound. nih.govresearchgate.net

The expression of these vital biosynthetic genes is, in turn, controlled by transcription factors (TFs). nih.gov Several families of transcription factors, including WRKY, MYB, bHLH, and AP2/ERF, are known to be master regulators of plant secondary metabolism in response to various stimuli. nih.govmdpi.com While the specific TFs that directly bind to the promoters of all iridoid pathway genes are still being fully elucidated, their overarching role is well-established. researchgate.net For example, elicitors such as methyl jasmonate (MeJA) can induce the expression of pathway genes, and this response is mediated by TFs. plos.org In Picrorhiza kurrooa, treatment with MeJA and salicylic (B10762653) acid (SA) led to an increase in the expression of a glucosyltransferase (UGT94F2), which correlated with an increased flux towards picrosides, a class of iridoids. plos.orgjuit.ac.in This indicates that the regulatory networks are responsive to external signals, allowing the plant to modulate iridoid production based on environmental challenges like herbivory or pathogen attack. nih.gov

Table 1: Key Proteins in the Regulation of Iridoid Pathway Flux

Protein/GeneProtein Family/TypeFunctionOrganismCitations
UGT8 UDP-GlycosyltransferaseCatalyzes the glucosylation of 7-deoxyloganetic acid to 7-deoxyloganic acid.Catharanthus roseus nih.govscispace.com
UGT85A24 UDP-GlycosyltransferaseCatalyzes the glucosylation of the 1-O-hydroxyl group of this compound.Gardenia jasminoides researchgate.netfigshare.com
UGT94F2 UDP-GlycosyltransferaseImplicated in the glycosylation of iridoid moieties; expression is responsive to elicitors.Picrorhiza kurrooa plos.orgjuit.ac.in
Iridoid Oxidase (IO) Cytochrome P450Catalyzes the oxidation of nepetalactol to 7-deoxyloganetic acid.Catharanthus roseus juit.ac.insemanticscholar.org
WRKY, MYB, bHLH, AP2/ERF Transcription FactorsGeneral regulators of plant secondary metabolism, including iridoid biosynthesis, often in response to stress signals.Various Plants nih.govmdpi.com

Biosynthetic Pathway Elucidation and Intermediary Metabolism of 7 Deoxyloganetin

Proposed Pathways for Secologanin (B1681713) Biosynthesis Involving 7-Deoxyloganetin

The biosynthesis of secologanin, a key precursor to thousands of MIAs, can proceed through different proposed routes, with this compound emerging as a central intermediate in an alternative pathway. nih.govscispace.com One established pathway involves the glucosylation of 7-deoxyloganetic acid to form 7-deoxyloganic acid, which is then hydroxylated and methylated to yield loganin (B1675030). nih.govscispace.com

However, an alternative pathway proposes the methylation of 7-deoxyloganetic acid to first form this compound. nih.govscispace.comresearchgate.net This is then followed by glucosylation to produce 7-deoxyloganin and subsequent hydroxylation. nih.govscispace.comresearchgate.net Evidence supporting this latter pathway comes from studies on specific enzymes. For instance, an iridoid glucosyltransferase from Gardenia jasminoides was found to preferentially glucosylate the 1-O-hydroxyl group of this compound and showed no activity towards 7-deoxyloganetic acid. nih.govresearchgate.netresearchgate.net This suggests that in certain plants, the methylation step precedes glucosylation, highlighting the importance of this compound. researchgate.net

Role of this compound in Monoterpenoid Indole (B1671886) Alkaloid (MIA) Precursor Formation

This compound is a crucial building block in the formation of secologanin, the iridoid precursor that condenses with tryptamine (B22526) to initiate the biosynthesis of all MIAs. frontiersin.orgresearchgate.netebi.ac.uk The conversion of this compound to 7-deoxyloganin is considered an important upstream reaction for the entire alkaloid biosynthesis cascade. frontiersin.org MIAs are a large and diverse group of natural products, many of which, like vinblastine (B1199706) and vincristine (B1662923) from Catharanthus roseus, possess significant pharmacological properties and are used in human medicine. nih.govscispace.com

The biosynthesis of these complex molecules is highly regulated and compartmentalized within the plant cell. nih.govuniversiteitleiden.nl The pathway leading to secologanin, involving intermediates like this compound, provides the essential iridoid component for the subsequent formation of the vast array of MIAs. researchgate.netebi.ac.uk

Precursors and Downstream Metabolites of this compound in Plant Systems

The metabolic fate of this compound is intrinsically linked to its precursor, 7-deoxyloganetic acid, and its downstream products, which ultimately lead to secologanin.

Relationship with 7-Deoxyloganetic Acid

7-Deoxyloganetic acid is the direct precursor to this compound. nih.govresearchgate.net The conversion is catalyzed by the enzyme 7-deoxyloganetic acid methyltransferase. nih.gov Conversely, some studies have explored the enzymatic preparation of this compound from 7-deoxyloganin, which itself is derived from 7-deoxyloganic acid. nih.gov

In Catharanthus roseus, a key plant for MIA production, specific glucosyltransferases have been identified that show remarkable substrate specificity. One such enzyme, UGT8, exclusively acts on 7-deoxyloganetic acid, converting it to 7-deoxyloganic acid, and has no activity with this compound. nih.govuniprot.orgqmul.ac.uknih.gov In contrast, another enzyme from the same plant, UGT6, shows specificity for this compound. nih.gov Similarly, a glucosyltransferase from Gardenia jasminoides (UGT85A24) preferentially glucosylates this compound and not 7-deoxyloganetic acid. researchgate.netebi.ac.uknih.gov This enzymatic differentiation underscores the existence of distinct metabolic routes and highlights the pivotal branch point at 7-deoxyloganetic acid, which can be either glucosylated or methylated to form this compound. nih.govnih.gov

Relationship with Loganetin (B1631346) and Secologanin

Once formed, this compound can be glucosylated to 7-deoxyloganin by the action of this compound glucosyltransferase. expasy.orggenome.jpmicrobialtec.com This enzyme has been isolated from plants like Catharanthus roseus and Gardenia jasminoides. expasy.orgmicrobialtec.com 7-deoxyloganin is then hydroxylated to form loganin. nih.govscispace.com

Loganetin is another related iridoid. Research on crude cell-free extracts from Lonicera japonica cell cultures showed glucosylation activity for this compound and loganetin. jst.go.jpndl.go.jp However, kinetic studies of a partially purified glucosyltransferase from these cells indicated the highest affinity for 7-deoxyloganetic acid, suggesting the primary pathway in this system proceeds via 7-deoxyloganic acid. jst.go.jpndl.go.jp Secologanin is the ultimate product derived from the iridoid pathway, formed through the oxidative cleavage of the cyclopentane (B165970) ring of loganin. nih.gov

Isotopic Labeling Studies for Pathway Tracing

Isotopic labeling is a powerful technique used to elucidate metabolic pathways by tracing the incorporation of labeled atoms through a series of biochemical reactions. nih.govnih.govsymeres.com Stable isotopes such as ¹³C and ¹⁵N are commonly used for this purpose. symeres.comchempep.com By supplying a labeled precursor, researchers can follow its conversion into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govsymeres.comchempep.comsigmaaldrich.com

While specific isotopic labeling studies focusing exclusively on the conversion of this compound are not extensively detailed in the provided context, the principles of this methodology are fundamental to understanding the biosynthetic network it belongs to. For example, feeding plants or cell cultures with ¹³C-labeled glucose allows researchers to track the flow of carbon through the methylerythritol phosphate (B84403) (MEP) pathway, which produces the initial precursors for iridoid synthesis, and into intermediates like this compound and its derivatives. researchgate.net Such studies are crucial for confirming the sequence of enzymatic steps, identifying novel intermediates, and quantifying metabolic fluxes within the pathway. nih.govnih.gov The detection of the label in this compound and its subsequent transfer to loganin and secologanin would provide direct evidence for its role as an intermediate in that specific biological system.

Advanced Spectroscopic and Chromatographic Methodologies for 7 Deoxyloganetin Research

Extraction and Purification Techniques for 7-Deoxyloganetin and its Metabolites

The initial step in studying this compound often involves its extraction from plant material. Given that iridoids, the class of compounds to which this compound belongs, are typically found as glycosides, they can be extracted using polar solvents. akjournals.com Common methods include ultrasonic extraction, which uses sound waves to facilitate the release of compounds from the plant matrix. fao.org

Following extraction, purification is necessary to isolate this compound from the complex mixture of plant metabolites. Preparative high-performance liquid chromatography (HPLC) is a powerful technique used for this purpose. fao.org This method allows for the separation and collection of individual compounds in high purity. For instance, this compound can be enzymatically prepared from 7-deoxyloganin by treatment with β-glucosidase, which cleaves the glucose moiety. nih.gov The resulting aglycone can then be purified.

Chromatographic Separation Techniques for Iridoid Analysis

Chromatographic techniques are central to the analysis of iridoids like this compound, enabling their separation, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of iridoids. tandfonline.comresearchgate.netnih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for separating these compounds. akjournals.comtandfonline.com

A typical HPLC setup for iridoid analysis involves a C18 column and a mobile phase consisting of a gradient of water and a solvent like acetonitrile (B52724) or methanol. tandfonline.comnih.gov The pH of the aqueous phase is often adjusted to optimize separation. tandfonline.com Detection is commonly achieved using a UV-visible detector, with the wavelength set to the absorbance maximum of the target compounds. akjournals.com The high porosity of modern columns, such as monolithic silica (B1680970) columns, allows for faster flow rates and shorter analysis times. tandfonline.com

Table 1: Example HPLC Parameters for Iridoid Separation

ParameterConditionSource
Column Reversed-phase C18 akjournals.comtandfonline.com
Mobile Phase Water (pH adjusted) and Acetonitrile/Methanol tandfonline.comnih.gov
Detection UV-Visible Detector akjournals.com
Flow Rate Variable, up to 5.0 mL/min with monolithic columns tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

For more detailed analysis, HPLC is often coupled with mass spectrometry (MS), a technique known as LC-MS. measurlabs.com This combination provides not only separation but also mass information, which is invaluable for structural elucidation and confident identification of compounds. Tandem mass spectrometry (LC-MS/MS) takes this a step further by fragmenting the ionized molecules and analyzing the resulting fragment ions, providing even more structural detail and enhancing selectivity and sensitivity. fao.orgmeasurlabs.com

In the context of this compound research, LC-MS/MS is used for the simultaneous determination of multiple iridoid glycosides in complex samples like herbal extracts. fao.org The use of multiple reaction monitoring (MRM) mode in LC-MS/MS allows for highly sensitive and specific quantification of target analytes. fao.org This technique is particularly useful for differentiating between structurally similar iridoids.

Enzymatic Assays for Characterizing this compound Converting Enzymes

Understanding the biosynthesis of this compound and its subsequent conversion into other important compounds requires the characterization of the enzymes involved. Enzymatic assays are crucial for this purpose, allowing researchers to determine the function and substrate specificity of these enzymes. nih.govbellbrooklabs.comnih.gov

A standard enzyme assay involves incubating the enzyme with a potential substrate, such as this compound or its precursor 7-deoxyloganetic acid, and a necessary cofactor like UDP-glucose. nih.gov The reaction is typically carried out at a specific temperature and pH for a set period. nih.gov After stopping the reaction, the products are analyzed, often by HPLC, to determine if the enzyme catalyzed the expected transformation. nih.gov

For example, to identify the enzyme responsible for the glucosylation of this compound, recombinant enzymes can be expressed and purified. These purified enzymes are then incubated with this compound and UDP-glucose. The formation of 7-deoxyloganin, the glucosylated product, confirms the enzyme's activity. nih.gov Kinetic parameters, such as the Michaelis constant (Km) and catalytic efficiency (kcat/Km), can also be determined by measuring the initial reaction rates at various substrate concentrations. nih.gov

Computational Chemistry and Molecular Docking Studies of this compound and Enzyme Interactions

Computational chemistry and molecular docking provide powerful in silico tools to investigate the interactions between this compound and the enzymes that act upon it. sciensage.inforesearchgate.netmit.edu These methods can predict how a ligand (like this compound) binds to the active site of a protein, offering insights into substrate specificity and reaction mechanisms. researchgate.netphcogj.com

Molecular docking simulations can be used to model the three-dimensional structure of an enzyme and predict the most favorable binding pose of a substrate. researchgate.netrasayanjournal.co.in The binding affinity is often estimated by calculating the binding free energy (ΔG). A more negative ΔG value suggests a stronger and more favorable interaction. researchgate.netnih.gov

These computational approaches have been used to study the interaction of this compound with enzymes like this compound glucosyltransferase. researchgate.net By comparing the docking scores and binding poses of different substrates with a particular enzyme, researchers can gain a deeper understanding of its substrate specificity. For instance, docking studies have helped to explain why certain glucosyltransferases preferentially bind to this compound over other related iridoids. plos.org

Table 2: Example of Binding Free Energy from Molecular Docking

Enzyme OrthologLigandBinding Free Energy (ΔiG kcal/mol)Source
I. asprellaThis compound-7.7 researchgate.net
I. polyneuraThis compound-7.7 researchgate.net
I. latifoliaThis compound-5.582 researchgate.net
I. asprellaUDP-alpha-D-glucose-10.36 researchgate.net
I. polyneuraUDP-alpha-D-glucose-10.36 researchgate.net
I. latifoliaUDP-alpha-D-glucose-5.719 researchgate.net

Chemically Modified 7 Deoxyloganetin Structures and Biological Function

Structure-Activity Relationships of 7-Deoxyloganetin Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. nih.gov For iridoid glycosides, including derivatives of this compound, research indicates that their biological effects, such as cytotoxicity against cancer cells, are highly dependent on their specific chemical structures and the type of cell line being tested. nih.govresearchgate.net The activity of these compounds can range from cytostatic (inhibiting cell growth) to cytotoxic (causing cell death), highlighting the nuanced effects of subtle structural modifications. nih.govnih.gov

Further principles of iridoid SAR have been elucidated by examining various derivatives:

Glycosylation: The presence or absence of a glucose moiety is a significant factor. While glycosylated forms often have higher water solubility, their aglycones (the non-sugar part) can exhibit different or more potent biological activities. researchgate.net For instance, hydrolyzed aucubin (B1666126) (an iridoid glycoside) showed a better anti-leukemia effect than aucubin itself. nih.gov

Substitutions on the Iridoid Skeleton: The type and position of functional groups on the cyclopentane (B165970) ring can dramatically alter activity. For example, studies on other natural product scaffolds, like andrographolide, have shown that the introduction of specific groups, such as an amino group at C-12 and an O-acetoxy group at C-7, plays a significant role in cytotoxicity. nih.gov This principle of targeted substitution is directly applicable to the design of novel this compound derivatives.

Side Chains: Modifications to side chains, such as the carboxamide side chain in some anticancer agents, have been shown to be critical for activity and interaction with molecular targets like DNA and topoisomerase I. colab.ws

These findings collectively underscore that modifications to the iridoid core, the nature of its glycosidic bond, and the electronic properties of the molecule are pivotal for pharmacological activity. colab.ws This knowledge guides the rational design of more potent and selective this compound derivatives.

Exploration of Synthetic Analogs and Semi-Synthetic Derivatives

The exploration of this compound's therapeutic potential has been advanced through the generation of both semi-synthetic and synthetic analogs. Semi-synthetic approaches leverage the naturally produced precursor, 7-deoxyloganin, which can be enzymatically converted to this compound using β-glucosidase to cleave the glucose moiety.

A significant effort in exploring the chemical space around this iridoid involved the computational design of a library of analogs. In one study, this compound (designated as D30) was part of a larger set of 86 designed simple iridoids. uaem.mx These analogs were created with diverse structural modifications, particularly at the C4 position, while conserving the essential carbonyl group and adding methyl groups over the cyclopentyl ring to probe the structural requirements for biological activity. uaem.mx

Table 1: Examples of Designed Iridoid Analogs Based on a this compound Scaffold This table is a conceptual representation based on the description of designed analogs in the literature. uaem.mx

Analog TypeModification DescriptionPotential Impact on Activity
7-deoxyloganetic alcohol (D27) Reduction of the C4-aldehyde to an alcohol.Alters electronic properties and hydrogen bonding capacity.
7-deoxyloganetic aldehyde (D28) The aldehyde precursor to 7-deoxyloganetic acid.Intermediate in the biosynthetic pathway with distinct reactivity.
7-deoxyloganetic acid (D29) Oxidation of the C4-aldehyde to a carboxylic acid.Increases polarity and potential for ionic interactions.
C4-Methylated Analogs Addition of methyl groups on the cyclopentane ring.Increases lipophilicity and steric bulk, affecting binding.

The synthesis of derivatives of related natural products provides a template for the types of chemical reactions that can be applied to the this compound scaffold. These include allylic hydroxylations, tandem Claisen-allyl isocyanate (CAE) reactions, and one-pot formylations to create novel analogs with potentially enhanced cytotoxic activity. nih.gov The fusion of heterocyclic rings to the core structure is another strategy employed to generate structural diversity and new biological functions. mdpi.commdpi.com

Investigation of Molecular Mechanisms of Action in Cellular Systems (e.g., anti-proliferative, enzyme inhibition)

The biological activities of this compound and its derivatives are underpinned by their interactions at a molecular level, leading to effects such as anti-proliferative action and enzyme inhibition.

Anti-proliferative Activity: Iridoids as a class have demonstrated significant anti-proliferative effects against a range of human cancer cell lines, including lung (A549), cervical (HeLa), breast (MCF-7), and promyelocytic leukemia (HL-60) cells. nih.goviiim.res.in The mechanisms contributing to this activity are diverse and include the induction of apoptosis (programmed cell death) and cell cycle arrest, which halts the uncontrolled division of cancer cells. nih.govresearchgate.net Furthermore, some iridoids have been shown to suppress cancer cell migration and invasion by inhibiting matrix metalloproteinases (MMPs) and inactivating signaling pathways like the MAPK/ERK pathway. nih.gov

Enzyme Inhibition and Interaction: this compound's interactions with specific enzymes have been characterized, providing direct evidence of its molecular mechanism. It is a specific substrate for certain glycosyltransferases, enzymes that attach sugar molecules to a scaffold.

UGT85A23: This enzyme from Catharanthus roseus is a this compound glucosyltransferase. It exhibits high specificity, acting exclusively on this compound and showing no activity towards its precursor, 7-deoxyloganetic acid. uniprot.org This specificity highlights a precise molecular recognition event.

UGT6: Another glucosyltransferase from C. roseus, UGT6, also efficiently converts this compound into its corresponding glucoside, 7-deoxyloganin. nih.gov

Table 2: Kinetic Properties of UGT85A23 with this compound Data sourced from UniProt. uniprot.org

SubstrateKinetic ParameterValue
This compound kcat0.0355 sec⁻¹
UDP-Glucose kcat0.0320 sec⁻¹

Molecular docking studies have provided further insight into these interactions. A computational model of this compound docked into the acceptor site of the enzyme UGT94F2 proposed that the interaction is stabilized by three hydrogen bonds with the amino acid residues Val146, Ser271, and Asn352. iiim.res.in Such studies are crucial for visualizing the binding mode and understanding the forces that govern enzyme-ligand interactions. nih.gov While direct inhibitory data on this compound is specific to certain enzymes, related iridoids have shown potent inhibitory activity against enzymes relevant to human diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, suggesting a broader potential for this class of compounds as enzyme inhibitors. nih.gov

Ligand-Based Drug Design Principles Applied to this compound Scaffolds

In the absence of a known 3D structure for a biological target, ligand-based drug design (LBDD) becomes an invaluable strategy. researchgate.net This approach utilizes the knowledge of molecules known to be active (ligands) to design new compounds with improved properties. nih.gov The this compound scaffold has been a subject of such design principles, primarily aimed at discovering derivatives with enhanced cytotoxic activity. nih.govuaem.mx

A key LBDD study focused on designing new simple iridoids with potential cytotoxic activity against the HeLa cell line. nih.gov This work was based on an initial set of known active iridoids, including genipin (B1671432), geniposide, and this compound. The core of the LBDD process involved:

Molecular Similarity Analysis: The first step was to compare the structural and electronic properties of the known active iridoids. This analysis, which included the examination of molecular electrostatic potential maps and dipole moments, helped identify the key physicochemical features responsible for biological activity. For this set of iridoids, the dipole moment was identified as a crucial property for cytotoxicity. nih.gov

Pharmacophore Modeling: By identifying the common essential features of active ligands, a pharmacophore model can be built. This model represents the spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for activity.

Design of Novel Analogs: Using the insights from similarity analysis and pharmacophore models, new virtual compounds can be designed. As mentioned previously, a library of 86 new iridoids was designed based on the this compound and genipin scaffolds. uaem.mx

In Silico Screening and Optimization: These newly designed analogs are then evaluated computationally, often using Quantitative Structure-Activity Relationship (QSAR) models, to predict their activity before undertaking chemical synthesis. nih.gov

This LBDD approach provides a rational and efficient pathway to explore the chemical space around the this compound scaffold, optimizing for desired biological effects and guiding the synthesis of the most promising candidates. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. iiim.res.inresearchgate.net This method is central to modern drug design, allowing for the prediction of a novel compound's activity based on its structural features, known as molecular descriptors. nih.govresearchgate.net

A specific QSAR study was conducted to model the cytotoxic activity of iridoids against the HeLa cancer cell line. nih.gov This study included 13 structurally similar iridoids, with this compound being one of the compounds in the dataset. The resulting QSAR model successfully correlated the structural properties of the iridoids with their observed cytotoxic activity. nih.gov

The development of this model involved several key steps:

Descriptor Calculation: A wide range of molecular descriptors were calculated for each iridoid. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and thermodynamic properties.

Variable Selection: To avoid overfitting and create a robust model, algorithms are used to select the most relevant descriptors that have the strongest correlation with biological activity.

Model Generation: Using statistical methods like multiple linear regression (MLR), an equation is generated that links the selected descriptors to the activity. researchgate.netgrafiati.com

The final QSAR model for the iridoids' cytotoxicity incorporated several quantum mechanic molecular descriptors, demonstrating the importance of electronic and solubility properties. nih.gov

Table 3: Key Molecular Descriptors in the Iridoid Cytotoxicity QSAR Model Data sourced from Rojas-Vidal, N., et al. (2023). nih.gov

DescriptorDescriptionImplication for Activity
ρ Electron densityRelates to the electronic nature and reactivity of the molecule.
ΔPSA Change in Polar Surface AreaInfluences membrane permeability and solubility.
ΔPolarizability² Change in Polarizability (squared)Reflects how easily the electron cloud can be distorted, affecting non-covalent interactions.
logS Logarithm of water solubilityA critical parameter for bioavailability and interaction with biological systems.

The statistical validity of the model was confirmed with a high coefficient of determination (R² = 87.95%), indicating a strong correlation. nih.gov Such predictive QSAR models are powerful tools; they can be used to virtually screen large libraries of designed this compound derivatives, prioritize which compounds to synthesize, and rationally design new structures with potentially superior anti-proliferative activity. nih.govresearchgate.net

Biotechnological Applications and Metabolic Engineering Strategies

Metabolic Engineering of Microbial Systems for 7-Deoxyloganetin Production

The reconstruction of complex plant biosynthetic pathways in microbial hosts like Escherichia coli and the yeast Saccharomyces cerevisiae offers a scalable and controllable platform for producing high-value plant secondary metabolites. While the complete de novo synthesis of this compound in a microbial system is a complex undertaking, significant progress has been made in expressing key enzymes of the iridoid pathway.

The general approach involves introducing the necessary biosynthetic genes from the plant source into the microbial chassis and optimizing the host's metabolism to support the pathway. The synthesis of this compound from the universal monoterpene precursor geranyl pyrophosphate (GPP), which is naturally produced in yeast and E. coli, requires the functional expression of a cascade of enzymes.

Key Enzymatic Steps for Microbial Reconstitution:

Geraniol (B1671447) Synthase (GES): Converts GPP to geraniol.

Geraniol 10-hydroxylase (G10H): A cytochrome P450 enzyme that hydroxylates geraniol. This step requires the co-expression of a cytochrome P450 reductase (CPR) for electron transfer, which can be a significant challenge in prokaryotic hosts like E. coli.

10-hydroxygeraniol oxidoreductase (10HGO): Oxidizes 10-hydroxygeraniol.

Iridoid Synthase (IS): Catalyzes the reductive cyclization of the resulting dialdehyde (B1249045) to form the iridoid scaffold (e.g., nepetalactol).

Iridoid Oxidase / 7-Deoxyloganetic Acid Synthase (IO/7DLS): A crucial cytochrome P450 enzyme (e.g., CYP76A26 from Catharanthus roseus) that performs a three-step oxidation of the iridoid ring to form 7-deoxyloganetic acid. nih.gov

7-Deoxyloganetic Acid Methyltransferase: The final step to produce this compound involves the methylation of the carboxyl group of 7-deoxyloganetic acid.

Researchers have successfully expressed parts of this pathway in microbes. For instance, 7-deoxyloganetic acid synthase (7DLS) has been functionally expressed in S. cerevisiae, confirming its role in catalyzing the formation of 7-deoxyloganetic acid. nih.gov However, creating a strain that performs all steps efficiently remains a challenge due to issues such as cofactor imbalance (NADPH and ATP), toxicity of intermediates, and the difficulty of functionally expressing plant-derived cytochrome P450 enzymes. nih.govnih.gov Strategies to overcome these hurdles include modular pathway engineering, balancing cofactor availability, and using CRISPRi systems to down-regulate competing metabolic pathways. nih.govnih.gov

Cell Culture Systems for Enhanced this compound Accumulation

Plant cell suspension cultures provide an alternative biotechnological platform that retains the native cellular environment for enzyme function, including complex post-translational modifications required by many plant enzymes. Cell cultures of Catharanthus roseus and Gardenia jasminoides, both natural producers of iridoids, have been established to investigate and enhance the production of these compounds. nih.govfrontiersin.org

Gardenia jasminoides cell suspension cultures are known to produce iridoid glucosides and serve as a model system for studying their biosynthesis. nih.govh5mag.com These cultures are typically maintained in media like Linsmaier and Skoog (LS) or B5 medium, often supplemented with plant growth regulators such as auxins (e.g., 2,4-dichlorophenoxyacetic acid) and cytokinins (e.g., kinetin). nih.govjmb.or.kr

A key strategy for boosting the yield of secondary metabolites in cell cultures is elicitation, which involves adding stress-inducing molecules to the culture medium. Methyl jasmonate (MeJA), a well-known elicitor, has been shown to significantly increase the production of TIAs and their precursors in C. roseus cultures. iiim.res.in In G. jasminoides cell cultures, MeJA treatment enhances genipin (B1671432) glucosylation activity, a related process in iridoid metabolism. nih.gov This suggests that elicitation could be a viable strategy to increase the flux through the pathway leading to this compound.

Recent studies have also explored different types of cell cultures. For example, cambial meristematic cells (CMCs) of C. roseus have been shown to produce significantly higher levels of TIAs compared to dedifferentiated cell cultures (DDCs), indicating that the cell type and differentiation state are crucial for pathway activity. frontiersin.org

Table 1: Cell Culture Systems for Iridoid Production
Plant SpeciesCulture TypeCommon MediaEnhancement StrategiesRelevant Findings
Gardenia jasminoidesSuspension CultureLinsmaier & Skoog (LS)Elicitation (Methyl Jasmonate)Produces iridoid glucosides; MeJA enhances downstream glucosylation. nih.govh5mag.com
Catharanthus roseusSuspension Culture (DDC, CMC)Gamborg's B5Elicitation, Use of specialized cell lines (CMCs)CMCs show higher TIA accumulation than DDCs. frontiersin.org
Lonicera japonicaSuspension CultureNot specifiedPrecursor feedingCan transform loganin (B1675030) and 7-deoxyloganin into secologanin (B1681713). jst.go.jp

Genetic Engineering of Plant Pathways to Modulate this compound Output

Directly manipulating the expression of genes within the native plant or in cell cultures offers a powerful method to control the output of this compound. This approach benefits from having the entire metabolic network already in place. Research has identified several key enzymatic steps that represent bottlenecks or control points in the pathway, making them ideal targets for genetic engineering. nih.govnih.gov

Two parallel routes have been proposed for the steps immediately following the formation of 7-deoxyloganetic acid. One route involves glucosylation first, followed by methylation, while the other involves methylation first to form this compound. nih.gov The enzymes involved in these steps are prime targets for modulation.

Key Gene Targets for Engineering:

7-Deoxyloganetic Acid Synthase (7DLS, CYP76A26): Upregulating this gene could increase the supply of the direct precursor, 7-deoxyloganetic acid. nih.gov

7-Deoxyloganetic Acid Methyltransferase: Overexpressing the gene for this enzyme could pull flux from 7-deoxyloganetic acid towards this compound.

This compound Glucosyltransferase (UGT6/UGT85A23): This enzyme converts this compound into its glucoside, 7-deoxyloganin. Downregulating this gene could lead to the accumulation of this compound. nih.govuniprot.org

7-Deoxyloganetic Acid Glucosyltransferase (UGT8): This enzyme competes for the precursor 7-deoxyloganetic acid, converting it to 7-deoxyloganic acid. Modulating its expression relative to the methyltransferase could shift the balance between the two parallel pathway branches. nih.govnih.gov

Virus-Induced Gene Silencing (VIGS) has been instrumental in validating the function of these genes. For example, silencing UGT8 in C. roseus plants resulted in a significant drop in the accumulation of secologanin and downstream MIAs, confirming its crucial role in the pathway. nih.govnih.gov Such techniques allow researchers to identify and confirm targets that, when overexpressed or knocked down, can lead to the desired accumulation of this compound.

Table 2: Key Enzymes in this compound Metabolism for Genetic Engineering
Enzyme NameGene Name/IdentifierReaction CatalyzedSource OrganismPotential Engineering Strategy for this compound Accumulation
7-Deoxyloganetic Acid Synthase7DLS (CYP76A26)Iridodial (B1216469) → 7-Deoxyloganetic AcidCatharanthus roseusOverexpression to increase precursor supply. nih.gov
This compound GlucosyltransferaseUGT6 (UGT85A23)This compound → 7-DeoxyloganinCatharanthus roseusDownregulation/knockout to block conversion and accumulate this compound. nih.govuniprot.org
7-Deoxyloganetic Acid GlucosyltransferaseUGT87-Deoxyloganetic Acid → 7-Deoxyloganic AcidCatharanthus roseusDownregulation to favor the methylation pathway to this compound. nih.gov
Iridoid-specific GlucosyltransferaseUGT85A24This compound → 7-DeoxyloganinGardenia jasminoidesDownregulation/knockout in a production system. qmul.ac.uk

Biocatalytic Synthesis of this compound and Its Derivatives

Biocatalytic synthesis, which uses isolated enzymes or whole cells as catalysts to perform specific chemical transformations, provides a highly selective and environmentally friendly alternative to traditional chemical synthesis. mpg.de For this compound, biocatalysis can be employed either to produce the compound itself from a precursor or to convert it into a valuable derivative.

One direct biocatalytic route is the enzymatic deglycosylation of its corresponding glucoside. The compound this compound can be prepared from 7-deoxyloganin using a β-glucosidase enzyme, such as one from almonds, which cleaves the glucose moiety. scispace.com This reaction is useful if 7-deoxyloganin is more readily available or easier to produce.

Conversely, enzymes can be used to synthesize derivatives of this compound. For example, UDP-glycosyltransferases (UGTs) can attach a sugar molecule to this compound. The enzyme this compound glucosyltransferase (UGT6 from C. roseus or UGT85A24 from G. jasminoides) specifically catalyzes the transfer of glucose from UDP-glucose to the 1-O-hydroxyl group of this compound, forming 7-deoxyloganin. nih.govqmul.ac.uk This reaction is highly specific; these enzymes show little to no activity towards the unmethylated precursor, 7-deoxyloganetic acid. nih.govqmul.ac.uk

The synthesis of precursors can also be achieved biocatalytically. The enzyme 7-deoxyloganetic acid synthase (7DLS), when expressed in a heterologous system like yeast, can be used as a biocatalyst to convert iridodial into 7-deoxyloganetic acid, which can then be chemically or enzymatically methylated to yield this compound. nih.gov

Table 3: Biocatalytic Reactions Involving this compound
EnzymeSubstrateProductReaction TypeSource/Application Note
β-glucosidase7-DeoxyloganinThis compoundDeglycosylation (Hydrolysis)Enzyme from almonds used for laboratory-scale preparation. scispace.com
This compound Glucosyltransferase (UGT6/UGT85A23)This compound, UDP-Glucose7-DeoxyloganinGlucosylationIsolated from Catharanthus roseus. nih.govuniprot.org
Iridoid-specific Glucosyltransferase (UGT85A24)This compound, UDP-Glucose7-DeoxyloganinGlucosylationIsolated from Gardenia jasminoides; also acts on genipin. qmul.ac.uk
7-Deoxyloganetic Acid Synthase (7DLS)Iridodial/Nepetalactol7-Deoxyloganetic AcidOxidationEnzyme from C. roseus expressed in yeast can produce the direct precursor to this compound. nih.gov

Comparative Biochemical and Genetic Analyses Across Plant Taxa

The biosynthesis of 7-deoxyloganetin and its subsequent conversion into a vast array of iridoids and secoiridoids display remarkable variation across the plant kingdom. These differences, rooted in the genetic makeup of individual species, highlight the evolutionary plasticity of specialized metabolic pathways. This section explores these variations through comparative analyses of key plant taxa, focusing on the enzymes and genes that orchestrate the diversification of these compounds.

Future Research Trajectories and Methodological Innovations

Elucidation of Uncharacterized Enzymatic Steps in 7-Deoxyloganetin Metabolism

The biosynthesis of this compound is part of a larger network of reactions that produce a diverse array of iridoids and their derivatives, including the pharmaceutically important monoterpenoid indole (B1671886) alkaloids (MIAs). researchgate.netnih.gov While significant progress has been made in identifying some of the key enzymes, several steps in and around the metabolism of this compound remain enigmatic.

An alternative biosynthetic pathway has been proposed where 7-deoxyloganetic acid is first converted to this compound by a methyltransferase, followed by glucosylation to form 7-deoxyloganin. nih.govresearchgate.net This is supported by the discovery of a glucosyltransferase from Gardenia jasminoides that shows a preference for this compound. nih.govresearchgate.net However, the specific methyltransferase responsible for the formation of this compound from 7-deoxyloganetic acid has yet to be definitively characterized.

Furthermore, the hydroxylation steps that occur downstream of this compound's metabolic branch point are not fully understood. For instance, the conversion of 7-deoxyloganic acid to loganic acid is catalyzed by 7-deoxyloganic acid hydroxylase (7-DLH), which is likely a cytochrome P450 enzyme, but its specific identity and characteristics are still under investigation. universiteitleiden.nl Similarly, the potential hydroxylation of this compound itself to loganetin (B1631346) by a yet-to-be-identified hydroxylase represents another gap in our knowledge. nih.gov

Future research will need to employ a combination of classical biochemical techniques, such as protein purification and enzyme assays, alongside modern molecular biology approaches to identify and characterize these missing enzymes. This will involve screening candidate genes, heterologous expression of proteins, and in vitro and in vivo functional analysis.

Application of Advanced "Omics" Technologies (Genomics, Proteomics)

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of plant specialized metabolism. These approaches offer a global view of the molecular landscape within a cell or organism, providing invaluable data for pathway elucidation and gene discovery.

Genomics and Transcriptomics: The availability of genome and transcriptome sequences from medicinal plants like Catharanthus roseus has been instrumental in identifying candidate genes involved in iridoid biosynthesis. mdpi.comfrontiersin.org By comparing the transcriptomes of different tissues, developmental stages, or plants under varying conditions (e.g., methyl jasmonate treatment), researchers can identify genes that are co-expressed with known pathway genes, pointing to their potential involvement in the same pathway. nih.govnih.gov For example, integrated transcriptomic and metabolomic analyses in Gentiana crassicaulis have helped identify candidate genes correlated with iridoid levels. nih.gov Future genomic studies, including comparative genomics across different iridoid-producing species, will likely uncover novel enzymes and regulatory factors. frontiersin.org

Proteomics: Proteomic analysis, which focuses on the entire set of proteins in a biological sample, can directly identify the enzymes present in specific tissues or subcellular compartments where this compound metabolism occurs. An integrated transcriptomics and proteomics approach has been successfully used to discover missing steps in the secoiridoid pathway in C. roseus. universiteitleiden.nl Future proteomic studies can focus on isolating specific organelles, such as the endoplasmic reticulum or vacuoles, to enrich for enzymes involved in iridoid biosynthesis and modification.

Metabolomics: Metabolomic profiling provides a snapshot of the small molecules, including this compound and its precursors and derivatives, present in a plant. mdpi.comresearchgate.net By correlating changes in the metabolome with genetic or environmental perturbations, researchers can infer the function of uncharacterized genes and enzymes. mdpi.comresearchgate.net Advanced techniques like UPLC-Q-TOF-MS are crucial for identifying and quantifying a wide range of iridoids. nih.gov

"Omics" TechnologyApplication in this compound ResearchKey Findings/Future Directions
Genomics Identification of candidate genes for uncharacterized enzymes through genome sequencing and comparative genomics.Uncovering novel methyltransferases, hydroxylases, and regulatory factors. frontiersin.org
Transcriptomics Co-expression analysis to identify genes involved in the this compound pathway by analyzing RNA-seq data from different tissues and treatments.Pinpointing genes that are transcriptionally coordinated with known iridoid biosynthesis genes. nih.govnih.gov
Proteomics Direct identification of enzymes present in specific cellular compartments involved in iridoid metabolism.Characterizing the proteome of specialized cell types to find pathway enzymes. universiteitleiden.nl
Metabolomics Profiling of iridoids and related metabolites to understand pathway flux and identify novel intermediates.Linking metabolic changes to gene function and discovering new branches of the pathway. mdpi.comresearchgate.net

Development of Novel Synthetic Biology Approaches

Synthetic biology offers powerful tools to reconstruct and optimize metabolic pathways in heterologous hosts, such as yeast and bacteria, or to engineer plant metabolism for enhanced production of desired compounds. nih.gov The elucidation of the this compound biosynthetic pathway opens up exciting possibilities for its production using synthetic biology.

Heterologous Production: The genes encoding the enzymes for this compound biosynthesis can be introduced into microbial hosts like Saccharomyces cerevisiae or Escherichia coli. This approach allows for the production of this compound and its derivatives in a controlled fermentation process, independent of the complexities of plant cultivation. frontiersin.org Successful reconstitution of the entire pathway to strictosidine (B192452) in Nicotiana benthamiana demonstrates the feasibility of this approach in a plant host. universiteitleiden.nl Future work will focus on optimizing pathway flux by balancing enzyme expression levels, eliminating competing metabolic pathways, and improving precursor supply. wur.nl

Pathway Refactoring: This strategy involves redesigning the biosynthetic gene clusters (BGCs) to uncouple them from their native regulatory networks and place them under the control of well-characterized genetic elements. frontiersin.org This allows for precise control over gene expression and can lead to significantly enhanced production titers.

Biosensors: The development of biosensors that can detect this compound or its precursors in real-time will be a valuable tool for high-throughput screening of engineered microbial strains and for dynamic regulation of the biosynthetic pathway. frontiersin.org

Integration of Computational and Experimental Methodologies for Pathway Discovery

The complexity of metabolic networks necessitates the use of computational tools to analyze large datasets and generate testable hypotheses. Integrating these computational approaches with experimental validation is a powerful strategy for accelerating the discovery of new enzymes and pathways. nih.govresearchgate.net

Chemoinformatics and Pathway Reconstruction: By analyzing the chemical structures of known iridoids and the phylogenetic relationships of the plants that produce them, computational algorithms can predict plausible biosynthetic pathways. nih.govresearchgate.net This "phylogeny-aware" chemoinformatic approach has been successfully used to generate hypotheses about iridoid biosynthesis in the Lamiaceae family, leading to the discovery of a new enzyme. nih.govresearchgate.net

Molecular Docking and Modeling: Computational modeling can be used to predict the substrate specificity of uncharacterized enzymes. For example, molecular docking simulations have been used to investigate the binding of this compound to glucosyltransferases. researchgate.netplos.org This can help to prioritize candidate genes for functional characterization.

Metabolic Modeling: Genome-scale metabolic models can be used to simulate the flow of metabolites through the iridoid pathway and to identify potential bottlenecks. This information can then be used to guide metabolic engineering efforts aimed at increasing the production of this compound and other valuable compounds. nih.gov

The synergy between computational predictions and experimental validation will be crucial for navigating the intricate landscape of this compound metabolism. This integrated approach will not only accelerate the pace of discovery but also provide a deeper understanding of the evolution and regulation of this important biosynthetic pathway.

Q & A

Q. How should contradictory results on this compound’s enzyme kinetics be presented to ensure reproducibility?

  • Answer : Disclose full experimental parameters (buffer composition, enzyme purity, substrate concentrations). Use standardized units (e.g., kcat in s1^{-1}, Km in μM) and include negative controls. Address discrepancies through sensitivity analyses in the discussion section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.